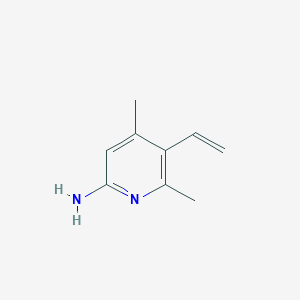

5-Ethenyl-4,6-dimethylpyridin-2-amine

Description

5-Ethenyl-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative characterized by an ethenyl group at the 5-position, methyl groups at the 4- and 6-positions, and an amine substituent at the 2-position. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. The amine at the 2-position influences electronic distribution, enhancing basicity and hydrogen-bonding capacity.

Properties

CAS No. |

179555-08-9 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

5-ethenyl-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11) |

InChI Key |

DAOLPFYKXJNTQK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1C=C)C)N |

Canonical SMILES |

CC1=CC(=NC(=C1C=C)C)N |

Synonyms |

2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Iodo-4,6-dimethylpyridin-2-amine (CID 42553010)

Molecular Formula : C₇H₉IN₂

Key Differences :

- Substituent at Position 5 : The iodine atom in CID 42553010 replaces the ethenyl group in the target compound. Iodine’s large atomic radius (133 pm vs. ethenyl’s planar sp² hybridized carbon) increases steric hindrance and molecular weight (248.07 g/mol vs. 148.21 g/mol).

- Electronic Effects : Iodine is electron-withdrawing via induction, reducing electron density at the pyridine ring compared to the electron-rich ethenyl group. This alters reactivity; iodine may participate in nucleophilic substitution, while ethenyl enables addition or cycloaddition reactions.

- Applications : Iodo-substituted pyridines are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethenyl groups are leveraged in polymer chemistry or as Michael acceptors.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

Molecular Formula : C₂₃H₂₅N₃O₃

Key Differences :

- Core Structure : This compound features a pyridin-3-amine core (vs. pyridin-2-amine in the target), altering electronic distribution. The 3-amine position reduces resonance stabilization compared to the 2-amine.

- The dimethylaminomethylphenyl side chain adds significant steric bulk and basicity, contrasting with the target’s simpler methyl and ethenyl groups.

4,6-Dimethoxy-N-phenylpyrimidin-2-amine (CAS 110235-27-3)

Molecular Formula : C₁₂H₁₃N₃O₂

Key Differences :

- Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Substituents : Methoxy groups (electron-donating via resonance) and a phenylamine group enhance lipophilicity and π-π stacking capability, unlike the target’s methyl/ethenyl groups, which prioritize steric and electronic modulation.

- Safety Profile : Pyrimidines with phenyl groups may exhibit distinct toxicity profiles, particularly in metabolic pathways, compared to pyridine derivatives.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.